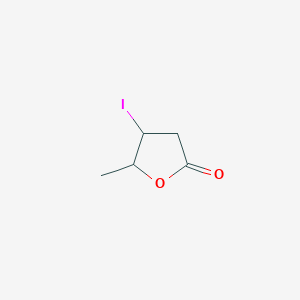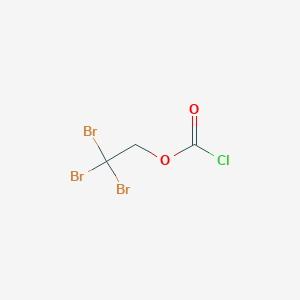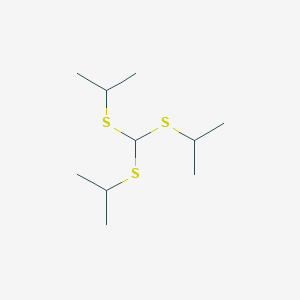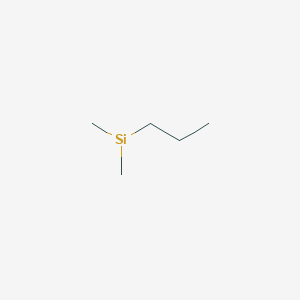
Dihydro-4-iodo-5-methylfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-4-iodo-5-methylfuran-2(3H)-one is a chemical compound that belongs to the furan family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Dihydro-4-iodo-5-methylfuran-2(3H)-one is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Dihydro-4-iodo-5-methylfuran-2(3H)-one has also been shown to interact with various receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
Dihydro-4-iodo-5-methylfuran-2(3H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have suggested that Dihydro-4-iodo-5-methylfuran-2(3H)-one may have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dihydro-4-iodo-5-methylfuran-2(3H)-one in lab experiments include its relatively simple synthesis method, its potential applications in various fields of scientific research, and its ability to interact with various cellular targets. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Dihydro-4-iodo-5-methylfuran-2(3H)-one. One possible direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of material science, particularly in the preparation of functional materials such as polymers and nanoparticles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to improve the yield and purity of the product.
Méthodes De Synthèse
Dihydro-4-iodo-5-methylfuran-2(3H)-one can be synthesized through a multistep process involving the reaction of iodine, acetone, and furan. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
Dihydro-4-iodo-5-methylfuran-2(3H)-one has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In organic synthesis, Dihydro-4-iodo-5-methylfuran-2(3H)-one can be used as a building block for the synthesis of various other compounds. In material science, this compound has been used as a precursor for the preparation of functional materials such as polymers and nanoparticles.
Propriétés
Numéro CAS |
18152-73-3 |
|---|---|
Nom du produit |
Dihydro-4-iodo-5-methylfuran-2(3H)-one |
Formule moléculaire |
C5H7IO2 |
Poids moléculaire |
226.01 g/mol |
Nom IUPAC |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
Clé InChI |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
SMILES canonique |
CC1C(CC(=O)O1)I |
Autres numéros CAS |
18152-73-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)









